![molecular formula C20H22N2O5 B4134807 2-(4-formyl-2-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4134807.png)
2-(4-formyl-2-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide
Overview
Description
2-(4-formyl-2-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide is a chemical compound that has attracted considerable attention in the field of scientific research due to its potential applications in various areas. This compound is also known as FMA-MA, and it is a derivative of the well-known drug, acetaminophen. In
Scientific Research Applications
FMA-MA has a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that FMA-MA has potent anticancer activity against various cancer cell lines. FMA-MA has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. In addition to its anticancer activity, FMA-MA has been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
Mechanism of Action
The mechanism of action of FMA-MA is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. FMA-MA has also been found to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and physiological effects:
FMA-MA has been found to have several biochemical and physiological effects. In vitro studies have shown that FMA-MA inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cancer cell growth. FMA-MA has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, FMA-MA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
FMA-MA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. FMA-MA also has potent anticancer activity against various cancer cell lines, making it a promising candidate for further study. However, there are also some limitations to using FMA-MA in lab experiments. One of the main limitations is that the mechanism of action of FMA-MA is not fully understood, which makes it difficult to design experiments to study its effects. In addition, FMA-MA has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on FMA-MA. One area of focus is to further elucidate the mechanism of action of FMA-MA, which could provide insights into its potential therapeutic applications. Another area of focus is to study the in vivo effects of FMA-MA, which could help to determine its safety and efficacy as a therapeutic agent. Additionally, researchers could explore the potential use of FMA-MA in combination with other drugs to enhance its anticancer activity or to target other diseases. Finally, researchers could investigate the use of FMA-MA as a diagnostic tool for cancer or other diseases.
Conclusion:
In conclusion, 2-(4-formyl-2-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide is a chemical compound with promising potential for scientific research applications. Its potent anticancer activity, anti-inflammatory effects, and neuroprotective effects make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy as a therapeutic agent.
properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-19-12-15(13-23)6-7-18(19)27-14-20(24)21-16-4-2-3-5-17(16)22-8-10-26-11-9-22/h2-7,12-13H,8-11,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGMTFIYNUNQSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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